Dipotassium methanedisulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methanedisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUAWDUYWRUIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060118 | |

| Record name | Methanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-40-2, 6291-65-2 | |

| Record name | Methanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium methionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium methanedisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanedisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N1VUX48W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Dipotassium Methanedisulfonate

This guide provides a comprehensive technical overview of this compound (DMDS), a compound of significant interest in various industrial and research applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis, applications, and safety protocols associated with this organosulfur salt. Our narrative is built on a foundation of scientific integrity, offering field-proven insights and explaining the causality behind experimental and application choices.

Introduction and Significance

This compound, also known as dipotassium methionate, is the dipotassium salt of methanedisulfonic acid. It is a stable, crystalline solid that has carved out a niche in specialized chemical applications, most notably in the field of electrochemistry. Its unique properties as a catalyst and accelerator make it an indispensable component in modern hard chrome plating processes. This guide will explore the fundamental chemistry of DMDS, from its molecular structure to its functional roles, providing a robust resource for professionals working with or investigating this compound.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount to its effective application. This compound is a white crystalline solid under standard conditions.[1] Its parent acid, methanedisulfonic acid, is a strong acid with a pKa comparable to sulfuric acid, ensuring that its potassium salt is fully ionized in aqueous solutions.[2]

Core Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 6291-65-2 | [3][4][5] |

| Molecular Formula | CH₂K₂O₆S₂ | [3][5][6] |

| Molecular Weight | 252.35 g/mol | [3][5][6] |

| Appearance | White crystalline powder/solid | [1][7] |

| Density | 1.622 g/cm³ (at 20°C) | [3][8] |

| Water Solubility | 34.438 g/L (at 20°C) | [3][8] |

| Hydrogen Bond Acceptors | 6 | [3][6] |

| Hydrogen Bond Donors | 0 | [3][6] |

| Topological Polar Surface Area | 131 Ų | [6] |

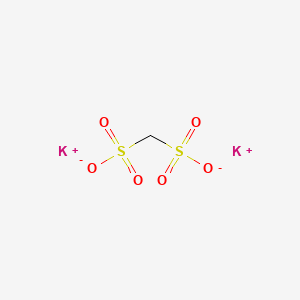

Molecular Structure

The methanedisulfonate anion consists of a central carbon atom bonded to two sulfonate groups (-SO₃⁻). This structure is symmetrical and highly polar. The two potassium cations (K⁺) are ionically bonded to the sulfonate groups.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

While early synthetic routes for the parent methanedisulfonic acid were plagued by byproducts, a higher-yielding and more direct synthesis for its potassium salt was developed by Hilmar Johannes Backer in 1929.[2] This method remains a cornerstone for the production of this compound.

The causality behind this choice of reactants is clear: Dichloromethane provides the central methylene (-CH₂-) bridge, while potassium sulfite acts as a robust and readily available sulfonating agent. The use of hydrothermal conditions provides the necessary activation energy to overcome the kinetic barrier of the nucleophilic substitution reaction.

Caption: Backer synthesis workflow for this compound.

Laboratory-Scale Synthesis Protocol (Backer Method)

This protocol is a generalized representation of the synthesis.[2][9]

-

Preparation of Sulfite Solution: Prepare an aqueous solution containing approximately two molar equivalents of potassium sulfite (K₂SO₃).

-

Heating: Heat the potassium sulfite solution to a temperature range of 70°C to 90°C with stirring.

-

Reactant Addition: Slowly add one molar equivalent of dichloromethane (CH₂Cl₂) to the heated sulfite solution. Maintain the temperature and vigorous stirring to facilitate the reaction between the organic and aqueous phases.

-

Reaction Completion: Allow the reaction to proceed for several hours until completion. The progress can be monitored by techniques such as titration or chromatography.

-

Product Isolation: Upon completion, the desired this compound salt will be in the aqueous solution along with the potassium chloride byproduct.

-

Purification: The product can be separated and purified from the potassium chloride byproduct through fractional crystallization, leveraging the different solubility profiles of the two salts. The purified product is then dried to yield a crystalline powder.

Key Applications

The industrial utility of this compound stems from its chemical stability and its function as a catalyst or additive, primarily in electroplating.

Hard Chrome Electroplating

The most prominent application of DMDS is as a catalyst or accelerator additive in hard chrome plating baths.[1][7] The traditional sulfate-based catalysts in chromium plating baths can be supplemented or partially replaced with DMDS.

The scientific rationale for its use is its ability to modify the electrochemical deposition process. It improves the performance of the plating bath in several key areas:

-

Enhanced Brightness and Hardness: It contributes to a brighter and harder chromium coating.[10]

-

Improved Corrosion Resistance: The resulting coating exhibits a higher number of microcracks, which paradoxically improves corrosion resistance by distributing stress and preventing larger, more catastrophic cracks from forming.[10]

-

Anode Protection: It can significantly reduce the corrosion of the lead anodes used in the plating process.[10]

Caption: Logic diagram for the primary application of DMDS.

Other and Emerging Applications

-

Chemical Intermediate: It serves as a building block in organic and pharmaceutical synthesis.[11][12] It can be a precursor for compounds like carbamidine, which is an activating agent.[13]

-

Electrolyte Additives in Batteries: While DMDS itself is not widely cited, related sulfur-containing organic compounds like ethylene sulfate (DTD) and methylene methanedisulfonate (MMDS) are being heavily researched as electrolyte additives for lithium-ion and potassium-ion batteries.[14][15][16] These additives help form a more stable solid-electrolyte interphase (SEI) on the electrode surface, improving battery life and performance. The underlying chemistry of the sulfonate group in DMDS suggests its potential for investigation in this rapidly evolving field.

-

Pharmaceutical Research: There are mentions of its use as a metal chelator, potentially for treating conditions involving metal ion imbalances like Wilson's disease, and as an anti-inflammatory agent.[13]

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical. This compound is classified as an irritant.[3][17][18]

GHS Hazard Classification

| Pictogram | Hazard Code(s) | Hazard Statement(s) |

| Xi; H315, H319, H335 | Irritant; Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][18] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side protection, and a lab coat. If dust is generated, respiratory protection should be used.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

Storage: Store in a cool, dry place.[11] Keep the container tightly closed in a well-ventilated environment to prevent moisture absorption.[11]

Conclusion

This compound is a specialized organosulfur salt with well-defined physicochemical properties. While its primary, field-proven application is as a high-performance catalyst in the hard chrome plating industry, its structural similarity to emerging battery electrolyte additives points toward potential future research avenues. Its synthesis is straightforward and high-yielding, ensuring its availability for industrial and research purposes. Adherence to established safety protocols is essential when handling this compound to mitigate its irritant properties. This guide serves as a foundational document for any scientist or engineer seeking to understand and utilize this compound in their work.

References

- Dipotassium methanedisulfon

- Methanesulfonic Acid | CH4O3S | CID 6395. PubChem. [Link]

- Methanedisulfonic acid. Wikipedia. [Link]

- METHANE SULPHONIC ACID 70%.

- Methanedisulfonic acid,potassium salt | 6291-65-2 | D

- Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2. Todini Chemicals. [Link]

- Potassium methanedisulfon

- Methane disulfonic acid, dipotassium salt | CH2K2O6S2 | CID 517177. PubChem. [Link]

- This compound CAS#: 6291-65-2.

- Methanedisulfonicaciddipotassiumsalt Safety D

- Chem 14D – Spring 2013 pKa Table. UCLA Chemistry and Biochemistry. [Link]

- This compound, CasNo.6291-65-2. GIHI CHEMICALS CO.,LIMITED. [Link]

- Safety Data Sheet: Dipotassium disulph

- 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. [Link]

- System: Dipotassium methanedisulfon

- Fluorosulfonamide-type Electrolyte Additives for Long-Life K-Ion Batteries.

- Additives Engineered Nonflammable Electrolyte for Safer Potassium Ion B

- Study of Methylene Methanedisulfonate as an Additive for Li-Ion Cells.

- Dipotassium methionate | CH2K2O6S2 | CID 6096967. PubChem. [Link]

- 39K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors. PubMed. [Link]

- Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosph

- Cas 6291-65-2,Dipotassium methanedisulfon

- Raman and infrared spectroscopic investigations on aqueous alkali metal phosphate solutions and density functional theory calculations of phosphate-w

- Experimental (FT-IR, FT-Raman, H-1, C-13 NMR) and theoretical study of alkali metal syringates.

- Spectroscopic (FT-IR, FT-Raman, UV)

- New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis.

Sources

- 1. Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2 | Todini Chemicals [todini.com]

- 2. Methanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. 404 | BioChemPartner [m.biochempartner.com]

- 5. chemscene.com [chemscene.com]

- 6. Methane disulfonic acid, dipotassium salt | CH2K2O6S2 | CID 517177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potassium methanedisulfonate | EURO KEMICAL S.R.L. [eurokemical.it]

- 8. Methanedisulfonic acid dipotassium salt CAS#: 6291-65-2 [m.chemicalbook.com]

- 9. Cas 6291-65-2,this compound | lookchem [lookchem.com]

- 10. Methanedisulfonic acid dipotassium salt | 6291-65-2 [amp.chemicalbook.com]

- 11. Methanedisulfonic Acid Dipotassium Salt | 6291-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. This compound, CasNo.6291-65-2 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 13. Methanedisulfonic acid dipotassium salt | 6291-65-2 | GAA29165 [biosynth.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. chemwhat.com [chemwhat.com]

- 18. file1.lookchem.com [file1.lookchem.com]

The Synthesis of Dipotassium Methanedisulfonate: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of dipotassium methanedisulfonate, a versatile organosulfur compound with applications in various chemical and pharmaceutical domains. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the most effective synthetic methodologies. The guide emphasizes the scientific principles underpinning the synthesis, provides detailed experimental protocols, and discusses critical parameters for achieving high yield and purity. By integrating historical context with modern practical insights, this whitepaper serves as a valuable resource for both academic and industrial laboratories.

Introduction: The Significance of this compound

This compound, with the chemical formula CH₂(SO₃K)₂, is the dipotassium salt of methanedisulfonic acid. Its utility stems from its properties as a stable, water-soluble source of the methanedisulfonate dianion. This compound and its derivatives find applications as catalysts, additives in electroplating processes, and as intermediates in organic synthesis.[1][2][3] In the pharmaceutical industry, the sulfonate functional group is a key component of many drug molecules, valued for its ability to improve aqueous solubility and pharmacokinetic profiles. Understanding the synthesis of foundational building blocks like this compound is therefore of significant importance.

Historically, the synthesis of methanedisulfonic acid and its salts was fraught with challenges, including the use of hazardous reagents and the formation of numerous byproducts.[4] Early methods, such as the reaction of acetylene with fuming sulfuric acid, were inefficient and impractical for large-scale production.[4] A significant advancement came in 1929 with the work of Hilmar Johannes Backer, who developed a higher-yielding synthesis by treating dichloromethane with potassium sulfite under hydrothermal conditions.[4][5] This approach remains a cornerstone for the preparation of this compound.

This guide will focus on a detailed exposition of a robust and reproducible synthesis of this compound, drawing upon the principles of Backer's method and incorporating modern laboratory techniques and safety considerations.

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound from dichloromethane and potassium sulfite is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a double substitution mechanism, where the sulfite ion (SO₃²⁻) acts as the nucleophile, displacing the chloride ions from the dichloromethane molecule.

The reaction is typically carried out in an aqueous solution under elevated temperature and pressure (hydrothermal conditions) to enhance the solubility of the reactants and increase the reaction rate. The use of an autoclave or a sealed reaction vessel is necessary to maintain these conditions.

Detailed Experimental Protocol

The following protocol is a comprehensive, step-by-step guide for the synthesis of this compound, based on the principles of the Backer synthesis and analogous procedures reported in the literature.[6]

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade, ≥99.5% | Sigma-Aldrich |

| Potassium Sulfite (K₂SO₃) | Anhydrous, ≥97% | Alfa Aesar |

| Deionized Water | Type II or better | Millipore |

| Autoclave/Pressure Reactor | Stainless steel, with stirring | Parr Instrument Company |

| Buchner Funnel and Flask | Appropriate size | VWR |

| Filter Paper | Whatman No. 1 or equivalent | GE Healthcare |

| Rotary Evaporator | Standard laboratory grade | Buchi |

| Drying Oven | Vacuum-capable | Thermo Fisher Scientific |

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

In a 500 mL stainless steel autoclave equipped with a mechanical stirrer, dissolve 63.2 g (0.4 mol) of anhydrous potassium sulfite in 200 mL of deionized water.

-

To this solution, add 17.0 g (0.2 mol) of dichloromethane.

2. Hydrothermal Reaction:

-

Seal the autoclave securely.

-

Begin stirring the reaction mixture at a moderate speed (e.g., 300 rpm).

-

Heat the autoclave to an internal temperature of 180°C.[6] The pressure will rise due to the vapor pressure of water and dichloromethane at this temperature.

-

Maintain the reaction at 180°C for 10 hours.[6]

3. Work-up and Isolation:

-

After 10 hours, turn off the heating and allow the autoclave to cool to room temperature overnight.

-

Once cooled, carefully vent any residual pressure in a fume hood.

-

Open the autoclave and transfer the resulting slurry to a beaker.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two 50 mL portions of cold ethanol to remove any unreacted dichloromethane and water-soluble impurities.

4. Purification and Drying:

-

The primary purification is achieved through the washing steps. For higher purity, recrystallization from a minimal amount of hot water can be performed, though this may lead to some product loss due to its water solubility.

-

Transfer the washed product to a clean, pre-weighed crystallizing dish.

-

Dry the product in a vacuum oven at 80-100°C until a constant weight is achieved.

5. Yield and Characterization:

-

The expected yield of this compound is typically in the range of 75-85%.

-

The final product should be a white crystalline solid.

-

Characterize the product using appropriate analytical techniques (see Section 4).

Safety Considerations

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7][8]

-

High-Pressure Reactions: The use of an autoclave requires proper training and adherence to the manufacturer's safety guidelines. Ensure the autoclave is rated for the temperatures and pressures that will be generated during the reaction.

-

Depressurization: Venting the autoclave should be done slowly and in a controlled manner to avoid rapid release of pressure and potential aerosolization of the reaction mixture.

Product Characterization and Quality Control

To ensure the successful synthesis of high-purity this compound, a thorough characterization of the final product is essential.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for confirming the presence of the sulfonate functional groups. The IR spectrum of this compound will exhibit characteristic strong absorption bands corresponding to the S=O and C-S bond vibrations. A reference IR spectrum is available from the NIST WebBook, which can be used for comparison.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a suitable solvent such as D₂O, the proton NMR spectrum of this compound will show a singlet for the two equivalent protons of the methylene group (CH₂). The chemical shift of this peak will be influenced by the electron-withdrawing nature of the two sulfonate groups.

-

¹³C NMR: The carbon-13 NMR spectrum will similarly show a single resonance for the methylene carbon.

-

³⁹K NMR: For advanced characterization, solid-state ³⁹K NMR spectroscopy can provide information about the local environment of the potassium ions in the crystal lattice.

Elemental Analysis

Combustion analysis can be used to determine the elemental composition (C, H, K, O, S) of the synthesized compound, providing a quantitative measure of its purity.

Conclusion

The synthesis of this compound via the hydrothermal reaction of dichloromethane and potassium sulfite is a robust and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction parameters and adhering to safety protocols, researchers can consistently obtain high yields of a pure product. The detailed protocol and characterization guidance provided in this technical guide are intended to empower scientists in their research and development endeavors, facilitating the synthesis of this important building block for a wide range of applications.

References

- Wikipedia. Methanedisulfonic acid. [Link]

- Wikiwand. Methanedisulfonic acid. [Link]

- Google Patents. Method for preparing methanedisulfonic acid. US9440915B2.

- Google Patents.

- NIST WebBook. Methane disulfonic acid, dipotassium salt. [Link]

- Roberts, A. L., Sanborn, P. N., & Gschwend, P. M. (1998). Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species. Environmental Science & Technology, 32(12), 1779-1787. [Link]

- Parker, S. F., Lennon, D., & Al-Saqer, M. (2020). Structure and vibrational spectroscopy of lithium and potassium methanesulfonates. Scientific reports, 10(1), 1-10. [Link]

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

- Google Patents.

- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. [Link]

- Todini Chemicals. Methane Disulfonic Acid - Potassium Salt. [Link]

- Food and Agriculture Organization of the United N

- Euro Kemical S.R.L.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

- Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting nucleophilic substitution reactions: microwave-assisted synthesis of azides, thiocyanates, and sulfones in an aqueous medium. The Journal of organic chemistry, 71(17), 6697–6700. [Link]

- ResearchGate. (2015, April 20).

- PubMed. (2022, October 7). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. [Link]

- PubMed. (n.d.). 39K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors. [Link]

- PubChem. Dichloromethane. [Link]

- Backer Foundation. (n.d.). Preface of book biography. [Link]

- Patsnap Eureka.

- Wikipedia. Dichloromethane. [Link]

- YouTube. (2023, May 23).

- Patsnap Eureka.

- Google Patents. Method of producing methanesulphonic acid. RU2554880C1.

- Organic Syntheses. (n.d.). The dess-martin periodinane. [Link]

- Patsnap Eureka.

- Chemical Communications (RSC Publishing). (n.d.).

- News-Medical.net. (2025, November 13).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 6291-65-2 Cas No. | Methanedisulfonic Acid Dipotassium Salt | Apollo [store.apolloscientific.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 5. wikiwand.com [wikiwand.com]

- 6. US9440915B2 - Method for preparing methanedisulfonic acid - Google Patents [patents.google.com]

- 7. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dichloromethane - Wikipedia [en.wikipedia.org]

- 9. Methane disulfonic acid, dipotassium salt [webbook.nist.gov]

An In-depth Technical Guide to Methanedisulfonic Acid Dipotassium Salt: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

As the landscape of pharmaceutical sciences and materials research continues to evolve, the exploration of unique chemical entities with diverse functionalities is paramount. Methanedisulfonic acid dipotassium salt, a seemingly simple organosulfur compound, presents a compelling case for closer examination. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a simple recitation of facts to provide a deeper understanding of its core properties, synthesis, and potential, albeit not yet fully realized, applications in drug development and other advanced fields. Every piece of technical data and every protocol is presented with the aim of ensuring scientific integrity and empowering researchers to make informed decisions.

Core Chemical and Physical Characteristics

A foundational understanding of a compound begins with its fundamental properties. Methanedisulfonic acid dipotassium salt, with the chemical formula CH₂K₂O₆S₂, is the dipotassium salt of methanedisulfonic acid.[1] Its identity is well-established across chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | CH₂K₂O₆S₂ | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| IUPAC Name | dipotassium;methanedisulfonate | [1] |

| CAS Number | 6291-65-2 | [2][3][4][5][6][7][8][9] |

| Synonyms | Dipotassium methanedisulfonate, Potassium methanedisulfonate | [3][7] |

| Appearance | White crystalline solid | [9] |

| Form | Solid | [2] |

| Purity | ≥97%, ≥99.0% (T) available commercially | [3][4][5] |

| Water Solubility | High | [10] |

| SMILES | C(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | [1][11] |

Synthesis and Purification: A Protocol Deep Dive

The synthesis of methanedisulfonic acid salts has a historical basis, with a notable high-yielding method developed by Hilmar Johannes Backer in 1929. This process involves the treatment of dichloromethane (CH₂Cl₂) with potassium sulfite under hydrothermal conditions.

Synthesis Workflow

The synthesis can be visualized as a nucleophilic substitution reaction where the sulfite ions displace the chloride ions from the dichloromethane backbone.

Caption: Synthesis of Methanedisulfonic Acid Dipotassium Salt.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized representation based on established chemical principles.

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Potassium sulfite (K₂SO₃)

-

Deionized water

-

High-pressure reactor (autoclave)

Procedure:

-

Prepare an aqueous solution of potassium sulfite.

-

Add dichloromethane to the potassium sulfite solution in the high-pressure reactor.

-

Seal the reactor and heat to the appropriate temperature and pressure for the reaction to proceed.

-

Maintain the reaction conditions for a set period to ensure complete conversion.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The resulting mixture will contain the desired product, methanedisulfonic acid dipotassium salt, and the byproduct, potassium chloride.

Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts, primarily potassium chloride. Recrystallization is a suitable method for this purpose, leveraging the differential solubility of the product and impurities in a given solvent system.[12][13]

Procedure:

-

Solvent Selection: Identify a suitable solvent or solvent mixture in which methanedisulfonic acid dipotassium salt is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Water is a likely candidate due to the ionic nature of the salt.

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point to create a saturated solution.[14]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Potential Applications in Drug Development and Beyond

While concrete, widespread applications in marketed pharmaceuticals are not prominently documented, the chemical properties of methanedisulfonic acid dipotassium salt suggest several areas of interest for research and development.

Metal Chelation: A Plausible Role in Wilson's Disease?

Several chemical suppliers describe methanedisulfonic acid dipotassium salt as a metal chelator for the treatment of Wilson's disease.[6][11] This genetic disorder leads to an accumulation of copper in the body. The proposed mechanism is that the sulfonate groups of the molecule can bind to copper ions, forming a complex that can be excreted from the body.

While this is a chemically plausible hypothesis, it is crucial to note that this claim is not yet substantiated by robust, peer-reviewed clinical studies. The established treatments for Wilson's disease primarily involve drugs like penicillamine and trientine.[9]

Experimental Validation: Copper Chelation Assay

To experimentally verify the copper-chelating ability of methanedisulfonic acid dipotassium salt, a spectrophotometric assay can be employed.

Principle: This assay is based on the competition between the test compound and a colorimetric indicator for copper ions. A reduction in the color intensity of the indicator-copper complex in the presence of the test compound indicates chelation.

Protocol Outline:

-

Prepare solutions of methanedisulfonic acid dipotassium salt, a copper salt (e.g., CuSO₄), and a suitable indicator (e.g., pyrocatechol violet).

-

In a multi-well plate, add the copper solution and the indicator to create a colored complex.

-

Add varying concentrations of methanedisulfonic acid dipotassium salt to the wells.

-

Incubate the plate for a set period to allow for the chelation reaction to reach equilibrium.

-

Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the indicator-copper complex.

-

A decrease in absorbance with increasing concentration of the test compound indicates copper chelation. A known chelator like EDTA should be used as a positive control.[15]

Caption: Principle of a Competitive Copper Chelation Assay.

Anti-Inflammatory Potential via Prostaglandin Synthesis Inhibition

Another purported application is its role as an anti-inflammatory agent through the inhibition of prostaglandin synthesis.[6][11] Prostaglandins are lipid compounds that are involved in the inflammatory response. Their synthesis is mediated by cyclooxygenase (COX) enzymes.

The presence of sulfonate groups is a common feature in some anti-inflammatory drugs. It is hypothesized that the sulfonate moieties of methanedisulfonic acid dipotassium salt could interact with the active site of COX enzymes, thereby inhibiting their activity and reducing prostaglandin production.

Signaling Pathway: Prostaglandin E₂ Synthesis

The synthesis of prostaglandin E₂ (PGE₂) is a key pathway in inflammation.

Caption: Hypothesized Inhibition of the Prostaglandin E₂ Synthesis Pathway.

Experimental Validation: Cyclooxygenase (COX) Inhibition Assay

To investigate the inhibitory effect of methanedisulfonic acid dipotassium salt on COX enzymes, an in vitro assay can be performed.[16][17][18]

Principle: This assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by isolated COX-1 and COX-2 enzymes. A reduction in prostaglandin production in the presence of the test compound indicates inhibition.

Protocol Outline:

-

Prepare solutions of methanedisulfonic acid dipotassium salt, arachidonic acid, and purified COX-1 and COX-2 enzymes.

-

In separate reactions, incubate each COX enzyme with arachidonic acid in the presence and absence of varying concentrations of methanedisulfonic acid dipotassium salt.

-

Stop the enzymatic reaction after a specific time.

-

Quantify the amount of PGE₂ produced in each reaction using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[19]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Role as a Pharmaceutical Intermediate and in Formulations

Methanedisulfonic acid dipotassium salt is also marketed as an intermediate for pharmaceutical and organic synthesis.[2][3][5][20] Its bifunctional nature, with two sulfonate groups, could make it a useful building block or counterion in the synthesis of more complex molecules. For instance, it is mentioned that it may interact with Pantoprazole Sodium Lyophilized for formulating medications related to stomach acid reduction.[2]

Analytical Characterization

Comprehensive characterization is essential for confirming the identity and purity of any chemical compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum of methanedisulfonic acid dipotassium salt is available in the NIST WebBook, which can be used for identification by comparing the vibrational modes of the functional groups.[21]

Crystallographic Analysis

To date, a published single-crystal X-ray diffraction structure for methanedisulfonic acid dipotassium salt has not been identified in the common databases. Obtaining such a structure would provide definitive proof of its three-dimensional arrangement in the solid state and would be a valuable contribution to the chemical literature.[24][25][26][27][28]

Safety and Handling

Methanedisulfonic acid dipotassium salt is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

Methanedisulfonic acid dipotassium salt is a readily accessible compound with well-defined physical and chemical properties. While its application in electroplating is established, its potential in the pharmaceutical arena remains largely speculative and requires rigorous scientific validation. The claims of its utility as a copper chelator and an anti-inflammatory agent are intriguing but necessitate dedicated research to move from anecdotal evidence to substantiated fact.

For drug development professionals, this compound currently represents an early-stage exploratory molecule. The provided experimental frameworks for validating its purported biological activities can serve as a starting point for such investigations. Further research into its synthesis optimization, detailed analytical characterization, and, most importantly, in-depth biological evaluation is warranted to unlock its full potential.

References

Click to expand

- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide - Benchchem

- An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Copper Chelation by Histidine-Containing Peptides: A Technical Guide for Researchers - Benchchem

- Cupric Ion Chel

- Using Cuprizone to measure copper concentr

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH

- Methanedisulfonic Acid Dipotassium Salt | 6291-65-2 | Chemical Bull Pvt. Ltd.

- Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One - Research journals

- Methane disulfonic acid, dipotassium salt - the NIST WebBook

- Copper Chel

- Methanedisulfonic Acid Dipotassium Salt | 6291-65-2 | Chemical Bull Pvt. Ltd.

- (PDF) Sulforaphane Inhibits Prostaglandin E2 Synthesis by - Amanote Research

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo

- 6291-65-2,Dipotassium methanedisulfon

- Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC - NIH

- Potassium methanesulfonate(2386-56-3) 13C NMR spectrum - ChemicalBook

- The 1H NMR and 13C NMR spectra of synthesized organosulf

- 6291-65-2 | Methanedisulfonic acid dipotassium salt - ChemScene

- This compound, CasNo.6291-65-2 GIHI CHEMICALS CO.,LIMITED China (Mainland)

- Methanedisulfonic acid dipotassium salt | 6291-65-2 | GAA29165 - Biosynth

- Methane disulfonic acid, dipotassium salt | CH2K2O6S2 | CID 517177 - PubChem - NIH

- Single crystal X-ray diffraction - Rigaku

- Methanedisulfonic acid dipotassium salt | 6291-65-2 | GAA29165 - Biosynth

- CAS 6291-65-2: Methanedisulfonic acid, potassium salt (1:2) - CymitQuimica

- How To Recrystallize A Solid - YouTube

- Recrystalliz

- Single-Crystal X-ray Diffraction for Structural Solution - University of Warwick

- 6291-65-2(Methanedisulfonic acid dipotassium salt) - ChemicalBook

- Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon - European Synchrotron Radi

- Disorders and Dynamics of Reticular Materials Studied by Single-Crystal X-ray Diffraction

- CAS: 6291-65-2 | OR1029914 | Methanedisulfonic Acid Dipotassium Salt - Apollo Scientific

- Copy of 1H NMR and 13C NMR spectra - The Royal Society of Chemistry

- Electrodeposition of tin, copper and tin–copper alloys from a methanesulfonic acid electrolyte containing a perfluorinated cationic surfactant | Request PDF - ResearchG

- Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed

- Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed

- Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2

- Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PubMed

- Effects of additives and chelating agents on electroless copper plating - ResearchG

- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methanedisulfonic Acid Dipotassium Salt | 6291-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 6291-65-2,this compound [lookchemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound, CasNo.6291-65-2 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 6. Methanedisulfonic acid dipotassium salt | 6291-65-2 | GAA29165 [biosynth.com]

- 7. 6291-65-2 CAS Manufactory [m.chemicalbook.com]

- 8. 6291-65-2 Cas No. | Methanedisulfonic Acid Dipotassium Salt | Apollo [store.apolloscientific.co.uk]

- 9. Methane Disulfonic Acid - Potassium Salt - Distributor & Supplier | CAS 6291-65-2 | Todini Chemicals [todini.com]

- 10. CAS 6291-65-2: Methanedisulfonic acid, potassium salt (1:2) [cymitquimica.com]

- 11. Pharmacological activity of metal binding agents that alter copper bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mt.com [mt.com]

- 13. Inhibition of prostaglandin E2 production by flavone and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Potassium methanesulfonate(2386-56-3) 13C NMR [m.chemicalbook.com]

- 23. amt.copernicus.org [amt.copernicus.org]

- 24. rigaku.com [rigaku.com]

- 25. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 26. Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon [esrf.fr]

- 27. Disorders and Dynamics of Reticular Materials Studied by Single-Crystal X-ray Diffraction [escholarship.org]

- 28. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dipotassium Methanedisulfonate: From Historical Discovery to Modern Applications

This guide provides a comprehensive overview of dipotassium methanedisulfonate, a compound often referred to by its synonym, dipotassium methionate. We will delve into its historical discovery, evolution of its synthesis, and its contemporary applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. This document aims to be a definitive resource, elucidating the scientific integrity and practical utility of this chemical entity.

Clarification of Nomenclature: Methionate vs. Methionine

It is crucial to begin by addressing a common point of confusion. The term "dipotassium methionate" is often used interchangeably with this compound. The "methionate" in this context refers to the salt of methanedisulfonic acid (also known as methionic acid). This is chemically distinct from methionine, which is an essential amino acid. While both are sulfur-containing organic molecules, their structures and biological roles are entirely different. This guide will focus exclusively on this compound.

The Historical Trajectory of Methanedisulfonic Acid and its Salts

The journey of this compound begins with the discovery of its parent acid, methanedisulfonic acid. The initial synthesis was an unintentional discovery in 1833 by Gustav Magnus, who observed it as a byproduct during his experiments on the synthesis of diethyl ether from ethanol and sulfuric acid.

Over the subsequent decades, several chemists contributed to the understanding and synthesis of methanedisulfonic acid and its salts:

-

1856: Adolph Strecker conducted a more detailed analysis of various "methionate" salts and improved the synthesis method.

-

1897: Georg Schroeter developed an alternative synthetic route. However, these early methods were often inefficient and produced numerous byproducts.

-

1929: A significant breakthrough came from Hilmar Johannes Backer, who devised a higher-yielding synthesis of a methionate salt by treating dichloromethane with potassium sulfite under hydrothermal conditions. This method laid the foundation for the modern production of this compound.

Chemical Properties and Synthesis

This compound is a stable, water-soluble salt with the chemical formula CH₂K₂O₆S₂. Its chemical structure is characterized by a central methylene group bonded to two sulfonate groups, with potassium ions as counterions.

| Property | Value |

| Chemical Formula | CH₂K₂O₆S₂ |

| Molecular Weight | 252.35 g/mol |

| CAS Number | 6291-65-2 |

| Appearance | White crystalline powder |

| Solubility in Water | Soluble |

The synthesis of this compound, based on Backer's work, is a well-established industrial process. The reaction involves the nucleophilic substitution of the chlorine atoms in dichloromethane by sulfite ions from potassium sulfite.

-

Reaction Setup: A high-pressure reactor is charged with dichloromethane (CH₂Cl₂) and a stoichiometric excess of potassium sulfite (K₂SO₃) in an aqueous solution.

-

Hydrothermal Reaction: The reactor is sealed and heated to a temperature typically in the range of 150-200°C. The elevated pressure and temperature facilitate the displacement of the chloride ions.

-

Reaction Monitoring: The reaction progress is monitored by analyzing aliquots for the consumption of starting materials and the formation of the product.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the resulting solution is filtered to remove any unreacted solids. The filtrate, containing this compound and potassium chloride, is then concentrated.

-

Purification: The this compound is purified by recrystallization. Due to its lower solubility in certain organic solvents compared to potassium chloride, a solvent-antisolvent crystallization method can be employed to achieve high purity.

-

Drying and Characterization: The purified crystals are dried under vacuum to remove any residual solvent. The final product is characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves multiple roles in the pharmaceutical and chemical industries, ranging from a versatile building block in organic synthesis to a specialized therapeutic agent.

The presence of two highly functionalized sulfonate groups makes this compound a valuable precursor in the synthesis of more complex molecules. It can be used as a starting material for the introduction of the methanedisulfonyl moiety into organic compounds, which can be of interest in the development of new chemical entities with potential therapeutic properties. It is also a precursor for carbamidine, which is an activating agent for amines and thiols[1].

One of the notable therapeutic applications of this compound is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the body. This compound acts as a metal chelator, binding to copper ions to form a stable complex that can be excreted from the body[1]. This chelation therapy helps to reduce copper overload and mitigate the toxic effects of the metal on various organs, particularly the liver and brain.

Caption: Chelation Mechanism in Wilson's Disease.

Preliminary research suggests that this compound may possess anti-inflammatory properties[1]. This effect is thought to be mediated, at least in part, by its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. Further investigation is required to fully elucidate the mechanism of action and to explore the potential of this compound as a novel anti-inflammatory agent.

Sulfonic acid salts, in general, are widely used in the pharmaceutical industry to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The formation of a salt can enhance the solubility, dissolution rate, stability, and bioavailability of a drug. While specific examples of this compound as an excipient in marketed drugs are not extensively documented in publicly available literature, its properties as a stable, water-soluble salt make it a candidate for such applications. It can be considered in pre-formulation studies for new chemical entities, particularly for basic drugs that require salt formation to improve their pharmaceutical properties.

Conclusion

This compound, a compound with a rich history rooted in 19th-century organic chemistry, has evolved into a chemical with diverse and important applications. From its role as a key intermediate in chemical synthesis to its therapeutic use as a metal chelator, it continues to be a subject of interest for researchers and drug development professionals. A clear understanding of its chemical properties, synthesis, and biological activities is essential for harnessing its full potential in the development of new and improved therapies.

References

- LookChemicals.

- Wikipedia.Methanedisulfonic acid.[Link]

Sources

An In-depth Technical Guide to Dipotassium Methanedisulfonate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Dipotassium Methanedisulfonate (CAS No. 6291-65-2), a compound with unique properties relevant to chemical synthesis and pharmaceutical sciences. As Senior Application Scientist, my objective is to present this information not as a mere collection of data, but as a practical resource grounded in scientific principles, guiding researchers through its synthesis, characterization, and potential applications, with a focus on the rationale behind the described methodologies.

Core Molecular and Physicochemical Profile

This compound, also known as dipotassium methionate, is the potassium salt of methanedisulfonic acid. Its structure, featuring a central methylene group flanked by two sulfonate moieties, imparts high polarity and aqueous solubility. The parent acid, methanedisulfonic acid, is a strong acid, with a predicted pKa of -0.71, comparable to sulfuric acid, meaning the dipotassium salt is stable and fully ionized in aqueous solutions.[1]

Key Physicochemical Data

A summary of the core physicochemical properties of this compound is presented in Table 1. This data is fundamental for its handling, formulation, and application.

| Property | Value | Source(s) |

| CAS Number | 6291-65-2 | [2] |

| Molecular Formula | CH₂K₂O₆S₂ | [2] |

| Molecular Weight | 252.35 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Water Solubility | 34.438 g/L at 20°C | [2] |

| Density | 1.622 g/cm³ at 20°C | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Topological Polar Surface Area (TPSA) | 131 Ų | |

| Canonical SMILES | C(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | [2] |

Synthesis and Purification

The synthesis of this compound is a critical aspect for its use in research and development. The most cited method is based on the work of H.J. Backer from 1929, which involves the nucleophilic substitution of dichloromethane with potassium sulfite under hydrothermal conditions.[1][4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Figure 1: Synthesis and Purification Workflow.

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure based on the Backer synthesis.[1][4] Causality: The use of a high-pressure autoclave is necessary to achieve the temperatures required for the reaction to proceed in an aqueous medium, as dichloromethane is volatile. Potassium sulfite acts as the source of the sulfonate groups.

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Potassium sulfite (K₂SO₃)

-

Deionized water

-

Ethanol

Equipment:

-

High-pressure laboratory autoclave with stirring mechanism

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Reactant Preparation: Prepare an aqueous solution of potassium sulfite (e.g., 2 molar equivalents in deionized water).

-

Reaction Setup: Charge the autoclave with the potassium sulfite solution and dichloromethane (1 molar equivalent).

-

Reaction Conditions: Seal the autoclave and heat to 150-160°C with stirring for 2-3 hours. The pressure will increase due to the vapor pressure of the reactants at this temperature.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and safely vent any excess pressure.

-

Purification:

-

Filter the resulting mixture to remove any unreacted potassium sulfite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Recrystallize the crude product from a suitable solvent system, such as an aqueous ethanol mixture, to yield pure white crystals of this compound.

-

-

Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80°C) to remove any residual solvent.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum provides confirmation of the functional groups present. The spectrum for this compound is available in the NIST Chemistry WebBook and can be used as a reference.[4] Key expected absorptions would be strong S=O stretching bands characteristic of sulfonate groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In D₂O, a single sharp singlet is expected for the two equivalent protons of the methylene (-CH₂-) group. The chemical shift would be influenced by the strong electron-withdrawing nature of the two sulfonate groups.

-

¹³C NMR: A single resonance is expected for the methylene carbon, again shifted downfield due to the deshielding effect of the adjacent sulfonate groups. (Note: As of the last update, publicly available experimental NMR spectra for this specific compound are scarce. The above are predictions based on its chemical structure.)

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is a suitable technique for characterizing the methanedisulfonate anion. The expected [M-2K]²⁻ ion would have an m/z corresponding to the dianion. In positive ion mode, adducts with potassium, such as [M-K]⁺, may be observed.[5]

Chromatographic Analysis

Ion chromatography (IC) is a powerful technique for the quantification of this compound, either by analyzing the methanedisulfonate anion or the potassium cation.

Exemplary Ion Chromatography Protocol (Anion Analysis):

-

Column: A high-capacity anion exchange column (e.g., Dionex IonPac™ AS11-HC).

-

Mobile Phase: A potassium hydroxide (KOH) gradient.[6]

-

Detection: Suppressed conductivity detection.[3]

-

Sample Preparation: Accurately weigh and dissolve the sample in deionized water. Filter through a 0.22 µm syringe filter before injection.

-

Quantification: Use a certified standard of this compound to prepare a calibration curve.

Applications in Drug Development

While this compound is used in other industries, such as electroplating, its properties make it a candidate for investigation in pharmaceutical development.

Potential as a Pharmaceutical Counterion

The formation of salts is a common and effective strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[7][8] Sulfonic acid salts, in general, are known for their high thermal stability and propensity to form crystalline solids.[9][10]

Rationale for Use:

-

High Stability: The methanedisulfonate dianion is the conjugate base of a very strong acid, making it chemically stable and less likely to react with the API.[1]

-

Divalency: Its divalent nature allows it to form salts with two molecules of a monobasic API or one molecule of a dibasic API, potentially leading to unique crystal packing and physicochemical properties.

-

Hydrophilicity: The high polarity of the methanedisulfonate moiety can significantly enhance the aqueous solubility of a poorly soluble API.

Experimental Workflow for Counterion Screening:

The following diagram outlines a typical workflow for evaluating this compound as a potential counterion for a new chemical entity (NCE).

Caption: Figure 2: Workflow for Counterion Screening.

Role as a Metal Chelator: A Clarification

Some commercial sources suggest this compound as a metal chelator for conditions like Wilson's disease.[2] However, a thorough review of the scientific literature does not support this claim. Wilson's disease treatment relies on established chelating agents like D-penicillamine and trientine, which have specific functional groups (thiols and amines) that effectively bind copper.[11][12][13] While the sulfonate groups on methanedisulfonate can interact with metal ions, they do not form the stable, multidentate chelate complexes required for effective in vivo metal sequestration. Therefore, its use in this context is not substantiated by current scientific evidence.

Stability and Handling

-

Thermal Stability: As a salt of a strong acid and strong base, this compound is expected to be thermally stable.

-

Hydrolytic Stability: The C-S bonds in methanedisulfonate are generally resistant to hydrolysis under typical pharmaceutical processing and storage conditions.[7]

-

Handling: Standard laboratory precautions should be taken, including wearing gloves and eye protection. It is classified as an irritant to the eyes, respiratory system, and skin.[2]

Conclusion

This compound is a chemically stable, highly polar, and water-soluble compound. While its synthesis is well-established, detailed public data on its analytical characterization, particularly NMR, is limited. Its primary potential in drug development lies in its use as a divalent, hydrophilic counterion to modify the physicochemical properties of APIs. Further research into its salt-forming capabilities with a range of drug molecules is warranted to fully explore its utility in pharmaceutical formulation. Claims regarding its use as a clinical metal chelator are not supported by scientific literature. This guide provides the foundational knowledge and methodological considerations for scientists to effectively work with and evaluate this interesting chemical entity.

References

- Wikipedia. (n.d.). Methanedisulfonic acid.

- Google Patents. (n.d.). EP0293672B1 - Preparation of alkanedisulfonic acids.

- NIST. (n.d.). Methane disulfonic acid, dipotassium salt. NIST Chemistry WebBook.

- Bighley, L. A., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).

- LookChem. (n.d.). This compound.

- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.

- Snodin, D. J. (2019). Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Organic Process Research & Development, 23(5), 896-912.

- PubChem. (n.d.). Dipotassium methionate.

- Aplitech Biolab. (n.d.). ION CHROMATOGRAPHY APPLICATION NOTES.

- Anderson, N. L., et al. (2013). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 78(9), 4495–4509.

- Bharate, S. S. (2021). Modulation of biopharmaceutical properties of acidic drugs using cationic counterions: A critical analysis of FDA-approved pharmaceutical salts. International journal of pharmaceutics, 607, 120993.

- European Patent Office. (2007, March 14). EP 1762249 A2 - Freeze-dried pantoprazole preparation and pantoprazole injection.

- Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745–2788.

- Google Patents. (n.d.). US9440915B2 - Method for preparing methanedisulfonic acid.

- Gaggelli, E., et al. (2017). Current Biomedical Use of Copper Chelation Therapy. Molecules (Basel, Switzerland), 22(2), 198.

- Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H).

- Spectroscopy Online. (2003). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS.

- Cooper, G. J., et al. (2013). Protection of the heart by treatment with a divalent-copper-selective chelator reveals a novel mechanism underlying cardiomyopathy in diabetic rats. Cardiovascular diabetology, 12, 124.

- Al-Tannak, N. F., et al. (2023). Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. Molecules (Basel, Switzerland), 28(3), 1385.

- J.C.S. Perkin I. (1976). Reactions of dipotassium diazomethanedisulphonate in aqueous solution.

- Malta-Companhia de Malhas e Plasticos, Lda. (n.d.). Sodium & Potassium salt of Methane Disulphonic Acid.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254518).

- Cater, M. A., et al. (2011). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes. Cancer research, 71(17), 5789–5798.

- MDPI. (2023). Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection.

- PubMed Central (PMC). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- PubMed. (2014). Electrospray ionization mass spectrometry of non-covalent complexes formed between N-alkylimidazolium-containing zwitterionic sulfonates and protonated bases.

- PubMed. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water.

- PubMed. (2019). Impact of Mixed Counter Ion on Saturation Solubility of Esylate Salt of a Weak Basic Drug to Formulate Physically Stable and Non-Hemolytic Ready to Use Injectable Solution.

- PubMed. (2021). Modulation of biopharmaceutical properties of acidic drugs using cationic counterions: A critical analysis of FDA-approved pharmaceutical salts.

- PubMed. (n.d.). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation.

- Spectroscopy Online. (2003). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS.

Sources

- 1. Methanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. EP0293672B1 - Preparation of alkanedisulfonic acids - Google Patents [patents.google.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. aplitechbiolab.com [aplitechbiolab.com]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of biopharmaceutical properties of acidic drugs using cationic counterions: A critical analysis of FDA-approved pharmaceutical salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chelation in Metal Intoxication [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Protection of the heart by treatment with a divalent-copper-selective chelator reveals a novel mechanism underlying cardiomyopathy in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methanedisulfonate Salts for Researchers and Drug Development Professionals

Abstract

Methanedisulfonate salts, derived from the strong organic acid methanedisulfonic acid, represent a class of compounds with significant, albeit specialized, applications across various scientific disciplines. From their utility as additives in electroplating to their emerging role as counterions in pharmaceutical formulations, a comprehensive understanding of their chemical and physical properties is paramount for researchers and drug development professionals. This guide provides a detailed exploration of methanedisulfonate salts, encompassing their fundamental chemistry, synthesis, analytical characterization, and key applications, with a particular focus on their relevance in the pharmaceutical sciences. By synthesizing technical data with practical insights, this document aims to serve as a core reference for scientists working with or considering the use of these versatile compounds.

Introduction: The Chemical Identity of Methanedisulfonate

Methanedisulfonic acid (MDA), also known as methionic acid, is an organosulfur compound with the chemical formula CH₂(SO₃H)₂.[1] It is the simplest disulfonic acid of methane and is characterized by its high acidity, with a predicted pKa of -0.71, comparable to that of sulfuric acid.[1] The corresponding anion, methanedisulfonate, forms the basis of the salts discussed in this guide. It is crucial to distinguish methanedisulfonic acid and its salts from the more commonly known methanesulfonic acid (MSA) and its corresponding mesylate salts. While both are organosulfonic acids, MDA possesses two sulfonic acid groups, imparting distinct properties.

The salts of methanedisulfonic acid, such as disodium methanedisulfonate and dipotassium methanedisulfonate, are typically white, crystalline solids soluble in water.[2] Their stability and solubility make them suitable for a range of applications where a non-oxidizing, strong acid anion is required.

Physicochemical Properties of Methanedisulfonic Acid and Its Salts

A thorough understanding of the physicochemical properties of methanedisulfonic acid and its salts is essential for their effective application. The key properties are summarized in the table below.

| Property | Methanedisulfonic Acid | Disodium Methanedisulfonate | This compound |

| Chemical Formula | CH₄O₆S₂ | CH₂Na₂O₆S₂ | CH₂K₂O₆S₂ |

| Molar Mass | 176.16 g/mol [1] | 220.13 g/mol [2] | 252.35 g/mol |

| Appearance | Colorless solid[1] | White crystalline solid[2] | Solid |

| Melting Point | 138–140 °C[1] | Data not available | Data not available |

| Boiling Point | 209–210 °C (decomposes)[1] | Data not available | Data not available |

| Solubility in Water | Miscible[1] | Soluble[2] | Data not available |

| Acidity (pKa) | -0.71 (predicted)[1] | Not applicable | Not applicable |

Synthesis of Methanedisulfonate Salts

The synthesis of methanedisulfonate salts typically involves the initial preparation of methanedisulfonic acid, followed by neutralization with the appropriate base. Historically, various methods have been employed to synthesize the parent acid, often with challenges related to byproducts.

A higher-yielding synthesis was developed by treating dichloromethane (CH₂Cl₂) with potassium sulfite under hydrothermal conditions to produce the methionate salt directly.[1] More contemporary methods for preparing methanedisulfonic acid involve the reaction of methanesulfonic acid with oleum.[1] A patented method describes the reaction of methanesulfonic acid with sulfur trioxide liquid in a pressure bottle, followed by heating.[3]

Another approach involves the sulfonation of dihalomethanes. For example, a patented method describes the preparation of methanedisulfonic acid through the reaction of a sulfinating reagent with a dihalomethane, followed by acidification.[4]

The general workflow for the synthesis and isolation of a methanedisulfonate salt can be visualized as follows:

Caption: Generalized workflow for the synthesis of methanedisulfonate salts.

Experimental Protocol: Synthesis of Disodium Methanedisulfonate (Illustrative)

The following is an illustrative protocol based on the principles of sulfonation followed by neutralization.

Materials:

-

Methanesulfonic acid

-

Sulfur trioxide (or oleum)

-

Sodium hydroxide

-

Dichloromethane (for purification)

-

Deionized water

-

Appropriate reaction vessel and glassware

Procedure:

-

Sulfonation: In a suitable pressure-resistant reaction vessel, carefully add methanesulfonic acid.[3]

-

Slowly add sulfur trioxide liquid dropwise while maintaining a controlled temperature (e.g., 30°C) with cooling.[3]

-

After the addition is complete, seal the vessel and heat the reaction mixture (e.g., to 60-160°C) for a specified duration (e.g., 1-24 hours) to form methanedisulfonic acid.[3]

-

Cool the reaction mixture to room temperature.

-

Neutralization: Slowly add the crude methanedisulfonic acid to a cooled aqueous solution of sodium hydroxide, maintaining a neutral pH.

-

Purification: The resulting solution of disodium methanedisulfonate can be concentrated and the product crystallized. Recrystallization from a suitable solvent system may be necessary to achieve high purity.

-

Isolation: Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Applications of Methanedisulfonate Salts

Methanedisulfonate salts have found utility in several industrial and research applications.

-

Electroplating: Disodium methanedisulfonate is used as a special additive in chromium metal electroplating.[2][5]

-

Lithium-Ion Batteries: Methylene methanedisulfonate (MMDS), a derivative, is a high-performance electrolyte additive for lithium-ion batteries.[6] It helps in forming a stable solid electrolyte interphase (SEI) on the electrode surfaces, which can improve the battery's cycling performance and safety, particularly at high temperatures.[6][7]

-

Pharmaceuticals: While less common than mesylates, methanedisulfonate can be used as a counterion in the formation of pharmaceutical salts.[8] The choice of a counterion is a critical step in drug development as it can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[9][10]

The Role of Methanedisulfonate as a Counterion in Drug Development

The selection of an appropriate salt form for a drug candidate is a crucial aspect of pharmaceutical development.[9] Sulfonic acid salts, in general, offer several advantages.[11] The formation of a salt with a strong acid like methanedisulfonic acid can be particularly beneficial for basic drug molecules with poor aqueous solubility.

The process of salt formation involves the interaction of an ionized drug molecule with an oppositely charged counterion, leading to the crystallization of the salt form.[9]